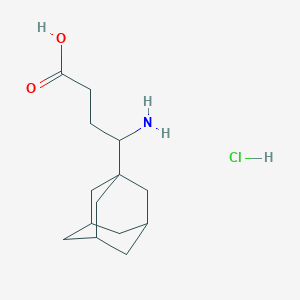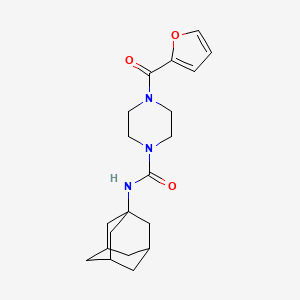
4-(1-adamantyl)-4-aminobutanoic acid hydrochloride
Descripción general
Descripción
4-(1-adamantyl)-4-aminobutanoic acid hydrochloride, also known as memantine, is a medication used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain. Memantine is a unique drug that has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides, including diethylamine, dibenzylamine, and piperidine, has been utilized for the synthesis of β-Aminoketones of the Adamantane Series, including 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides. This methodology provides a versatile approach to introducing the adamantyl group into organic compounds, showcasing the importance of 4-(1-adamantyl)-4-aminobutanoic acid hydrochloride in synthetic chemistry (Makarova, Moiseev, & Zemtsova, 2002).
Crystal Structure and Molecular Conformation
The design of adamantane depsides, such as ethyl 2-(1-adamantyl)-3-O-[(S)-Boc-Phe]butanoate, highlights the compound's role in understanding molecular conformation and crystal structure. X-ray structure analysis of these compounds reveals insights into the stereochemistry and interactions within crystalline forms, contributing to the field of crystallography and molecular design (Matković et al., 2007).
Medicinal Chemistry Applications
γ-Aminoadamantanecarboxylic acids, synthesized through direct C–H bond amidations, serve as rigid analogues of γ-aminobutyric acid (GABA). These compounds, when protected at the C- and N-termini, have been utilized in the synthesis of peptides via both solution and solid phase peptide synthesis. These peptides are explored for their potential applications in medicinal chemistry and organocatalysis, demonstrating the compound's relevance in the development of pharmaceutically active molecules (Wanka, Cabrele, Vanejews, & Schreiner, 2007).
Antimicrobial and Anti-inflammatory Activities
Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Several of these derivatives showed good or moderate activities, particularly against Gram-positive bacteria. Additionally, the in vivo anti-inflammatory activity of these compounds was determined using the carrageenan-induced paw oedema method in rats, with some compounds showing promising results. This highlights the potential of this compound derivatives in the development of new antimicrobial and anti-inflammatory agents (Al-Omar et al., 2010).
Propiedades
IUPAC Name |
4-(1-adamantyl)-4-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14;/h9-12H,1-8,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNYJEHVMLJHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4063806.png)
![N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B4063807.png)
![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)
![2,6-dimethyl-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}quinoline](/img/structure/B4063829.png)
![5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063837.png)
![2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B4063842.png)

![{3-(2-fluorobenzyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4063854.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B4063860.png)


![4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063873.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B4063880.png)
